molecular formula C13H11ClFNO B13072641 (2-(2-Chloro-4-fluorophenoxy)phenyl)methanamine

(2-(2-Chloro-4-fluorophenoxy)phenyl)methanamine

Cat. No.: B13072641
M. Wt: 251.68 g/mol
InChI Key: SOGHKKNNVFRQJC-UHFFFAOYSA-N
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Description

(2-(2-Chloro-4-fluorophenoxy)phenyl)methanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro and fluoro substituent on the phenoxy group, which is attached to a phenylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Chloro-4-fluorophenoxy)phenyl)methanamine typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-chloro-4-fluorophenol with 2-chlorobenzylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Chloro-4-fluorophenoxy)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(2-(2-Chloro-4-fluorophenoxy)phenyl)methanamine has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-(2-Chloro-4-fluorophenoxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The molecular pathways involved in its action can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3-chloro-2-fluorophenyl)(phenyl)methanamine
  • (4-chloro-2-(3-chloro-4-fluorophenoxy)phenyl)methanamine hydrochloride
  • 1-[4-(2-fluorophenoxy)phenyl]methanamine hydrochloride

Uniqueness

(2-(2-Chloro-4-fluorophenoxy)phenyl)methanamine is unique due to the specific positioning of the chloro and fluoro substituents on the phenoxy group, which can influence its reactivity and interaction with molecular targets. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H11ClFNO

Molecular Weight

251.68 g/mol

IUPAC Name

[2-(2-chloro-4-fluorophenoxy)phenyl]methanamine

InChI

InChI=1S/C13H11ClFNO/c14-11-7-10(15)5-6-13(11)17-12-4-2-1-3-9(12)8-16/h1-7H,8,16H2

InChI Key

SOGHKKNNVFRQJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)OC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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